molecular formula C16H21NO4 B12339294 Cis-4-{[(benzyloxy)carbonyl](methyl)amino}cyclohexane-1-carboxylic acid

Cis-4-{[(benzyloxy)carbonyl](methyl)amino}cyclohexane-1-carboxylic acid

Cat. No.: B12339294
M. Wt: 291.34 g/mol
InChI Key: AZIRNWNIDAXVQQ-UHFFFAOYSA-N
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Description

Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid is a complex organic compound with the molecular formula C16H21NO4 It is characterized by a cyclohexane ring substituted with a benzyloxycarbonyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of cis-4-aminocyclohexanecarboxylic acid. This intermediate can be synthesized through the hydrogenation of 4-nitrocyclohexanecarboxylic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact with enzymes or receptors without undergoing immediate degradation. The cyclohexane ring provides structural stability, while the methylamino group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific reactivity and stability. This makes it particularly useful in synthetic chemistry and drug development, where selective protection and deprotection of functional groups are crucial.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

4-[methyl(phenylmethoxycarbonyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-17(14-9-7-13(8-10-14)15(18)19)16(20)21-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,19)

InChI Key

AZIRNWNIDAXVQQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC(CC1)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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